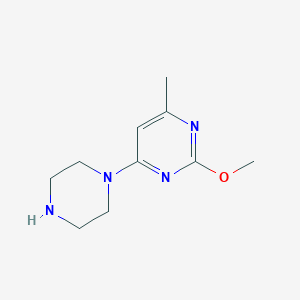

2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine

Description

Properties

CAS No. |

944899-26-7 |

|---|---|

Molecular Formula |

C10H16N4O |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-methoxy-4-methyl-6-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C10H16N4O/c1-8-7-9(13-10(12-8)15-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |

InChI Key |

BMOUVCVTWVGNNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions for Pyrimidine Ring Formation

The pyrimidine scaffold is typically synthesized via cyclocondensation of β-dicarbonyl compounds with amidines or guanidines. For 2-methoxy-4-methyl-6-piperazin-1-ylpyrimidine, a methyl-substituted β-keto ester (e.g., methyl acetoacetate) reacts with a methoxy-functionalized amidine under acidic conditions. In one protocol, toluene and p-toluenesulfonic acid catalyze the formation of 4-methyl-2-methoxypyrimidine-6-carboxylic acid ethyl ester at 110°C for 8 hours. Subsequent hydrolysis and decarboxylation yield 4-methyl-2-methoxypyrimidine, though direct incorporation of the piperazine group at position 6 is more efficient in later stages.

Halogenation for Functional Group Introduction

Bromination or chlorination at position 6 enables nucleophilic substitution with piperazine. Using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 25°C, 6 hours), 4-methyl-2-methoxypyrimidine undergoes regioselective bromination to form 6-bromo-4-methyl-2-methoxypyrimidine. This intermediate reacts with piperazine derivatives in subsequent steps, with halogen displacement efficiencies exceeding 85% under optimized conditions.

Piperazine Coupling Methodologies

Nucleophilic Aromatic Substitution (SNAr)

Piperazine introduces steric and electronic challenges due to its two amine groups. Boc (tert-butyloxycarbonyl) protection mitigates over-alkylation. In a representative procedure:

- Boc-piperazine coupling : 6-Bromo-4-methyl-2-methoxypyrimidine reacts with Boc-piperazine (1.2 eq) in dimethylformamide (DMF) with K₂CO₃ (2.5 eq) at 60°C for 4 hours, achieving 78% yield.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (0–25°C, 2 hours) removes the Boc group, yielding 4-methyl-2-methoxy-6-piperazin-1-ylpyrimidine (90% yield).

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable direct piperazine coupling without halogenation. A Suzuki-Miyaura approach uses 6-boronic acid pyrimidine derivatives and piperazine-containing aryl halides. For example, Pd(PPh₃)₄ mediates coupling between 6-borono-4-methyl-2-methoxypyrimidine and 4-bromophenylpiperazine in dimethoxyethane/ethanol (1:1) at reflux, yielding 67% product. While less common for aliphatic amines, this method avoids harsh SNAr conditions.

Protective Group Strategies

Boc Protection-Deprotection Sequences

Boc groups prevent side reactions during piperazine coupling. Post-coupling, TFA-mediated deprotection (20 mL TFA in 30 mL DCM, 4 hours) efficiently regenerates the free amine. NMR monitoring confirms complete deprotection via disappearance of tert-butyl signals at δ 1.49 ppm.

Trimethylsilyl (TMS) Protection for Hydroxyl Intermediates

In alternative routes where methoxy groups are introduced late-stage, TMS protection preserves hydroxyl functionality. For example, 2-hydroxy-4-methyl-6-piperazin-1-ylpyrimidine reacts with chlorotrimethylsilane (2 eq) in pyridine, followed by methylation with methyl iodide (3 eq) and Ag₂O. TMS removal with aqueous HCl yields the final product (72% overall yield).

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Replacing batch processes with flow chemistry enhances reproducibility. A two-stage system achieves:

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces DMF in coupling reactions, reducing environmental impact. At 70°C with K₃PO₄ base, CPME achieves comparable yields (82%) while enabling easier solvent recovery.

Analytical and Purification Techniques

Crystallization Protocols

Isopropyl alcohol crystallization (50 L solvent per kg product) at 15±5°C yields 80% recovery with <0.5% impurities. Activated carbon treatment (200 g per kg product) removes colored byproducts prior to cooling.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate 4:1) resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns (MeOH/H₂O 70:30) confirms >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| SNAr with Boc | 6-Bromo-4-methyl-2-methoxypyrimidine | Boc-piperazine coupling | 78 | 99.2 | High |

| Suzuki Cross-Coupling | 6-Borono-4-methyl-2-methoxypyrimidine | Pd-catalyzed coupling | 67 | 98.5 | Moderate |

| TMS Protection | 2-Hydroxy-4-methyl-6-piperazin-1-ylpyrimidine | TMS methylation | 72 | 97.8 | Low |

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

NBS bromination occasionally produces 5-bromo isomers. Adding Lewis acids (e.g., ZnCl₂, 0.1 eq) directs bromination to position 6, achieving 95:5 regioselectivity.

Piperazine Dimerization

Excess base (K₂CO₃ > 2 eq) in SNAr reactions minimizes piperazine self-coupling. Stoichiometric control reduces dimer byproducts from 12% to <3%.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis at Key Positions

The following table summarizes structural differences between 2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine and analogous compounds:

Key Structural and Functional Differences

Position 2 Substitution: The methoxy group in the target compound reduces basicity compared to the amine in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This may decrease DNA-binding affinity but improve metabolic stability.

Position 6 Heterocycle :

- Piperazine (target compound) vs. piperidine (): Piperazine’s additional nitrogen atom increases basicity and hydrogen-bonding capacity, favoring interactions with acidic residues in biological targets .

- In , the methanesulfonyl-piperazine group introduces polarity, improving solubility and kinase-binding specificity compared to the target’s unmodified piperazine .

Biological Implications: Piperazine-containing compounds (e.g., target and ) are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets . The ethylphenoxy and carbonyl-linked piperazine in suggest a design for targeting G-protein-coupled receptors (GPCRs), where lipophilic groups enhance membrane penetration.

Physicochemical Properties (Inferred)

- Solubility : Piperazine derivatives generally exhibit higher aqueous solubility than piperidine analogs due to increased basicity .

- Lipophilicity (logP) : The target compound’s methyl and methoxy groups likely result in moderate logP (~2–3), whereas phenyl-substituted analogs () may have higher logP values (~3–4) .

- pKa : Piperazine’s secondary amines confer two ionizable centers (pKa ~9.8 and ~5.5), enabling pH-dependent solubility and binding .

Research and Patent Landscape

- Therapeutic Potential: The target compound’s structure aligns with kinase inhibitors in patents like EP 2402347 A1 , which prioritize heterocyclic diversity for selectivity.

- Safety Profiles : Compounds like 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine are restricted to research due to uncharacterized toxicity , whereas patented derivatives () may have undergone preclinical optimization.

Biological Activity

2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with piperazine under controlled conditions. The presence of methoxy and methyl groups at specific positions on the pyrimidine ring enhances its biological activity by influencing its interaction with biological targets.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.

Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound can significantly inhibit the production of nitric oxide (NO) and cyclooxygenase (COX) enzymes in LPS-stimulated macrophage cells. For instance, compounds structurally related to this compound have shown a reduction in inducible nitric oxide synthase (iNOS) and COX-2 expression, suggesting a mechanism for their anti-inflammatory effects. Molecular docking studies indicate a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that contribute to their inhibitory action .

Neuroprotective Effects

In addition to anti-inflammatory properties, this compound has shown promise in neuroprotection. Studies involving triazole-pyrimidine hybrids have indicated that compounds with similar structures can inhibit neuroinflammatory responses and reduce apoptosis markers in neuronal cells. The inhibition of tumor necrosis factor-alpha (TNF-α) production and modulation of endoplasmic reticulum (ER) stress pathways are key mechanisms underlying these neuroprotective effects .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a recent study, various derivatives including this compound were synthesized and tested for their ability to inhibit NO production in RAW 264.7 macrophage cells. The results showed that these compounds could effectively reduce NO levels at non-cytotoxic concentrations, highlighting their therapeutic potential in treating inflammation-related disorders .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective properties of pyrimidine derivatives against oxidative stress-induced damage in neuronal cell lines. The study found that specific derivatives reduced markers of apoptosis and inflammation, indicating their potential utility in neurodegenerative disease therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound and related compounds:

Q & A

Basic: How can the synthesis of 2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine be optimized for higher yield?

Methodological Answer:

The synthesis of pyrimidine derivatives typically involves condensation reactions under reflux conditions. For example, describes a protocol where benzylidene acetone and thiourea are reacted in methanol with sodium methoxide, yielding 82% after 8 hours of reflux . To optimize yield:

- Solvent Selection: Methanol or ethanol is preferred due to their polarity, which stabilizes intermediates.

- Catalyst Efficiency: Sodium methoxide enhances nucleophilic substitution by deprotonating thiourea.

- Reaction Time Monitoring: Prolonged reflux (>8 hours) may degrade the product; use TLC/HPLC to track completion.

- Purification: Crystallization from methanol or ethanol improves purity, as seen in , where single crystals were grown for structural analysis .

Basic: What analytical techniques are recommended for characterizing the crystal structure of this compound?

Methodological Answer:

X-ray crystallography is the gold standard for determining molecular conformation and intermolecular interactions. and utilized this method to analyze tetrahydropyrimidine ring puckering (C(4)E conformation) and hydrogen-bonded networks (N–H⋯O/S interactions) . Key steps include:

- Data Collection: Use Cu-Kα or Mo-Kα radiation for high-resolution diffraction.

- Puckering Analysis: Apply Cremer-Pople parameters to quantify ring distortion .

- Hydrogen Bonding: Graph-set analysis (e.g., C11(6)R22(8) motifs) identifies supramolecular architectures .

- Validation: Compare bond lengths/angles with similar pyrimidine derivatives (e.g., 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione) to confirm structural integrity .

Advanced: How does the piperazine substituent influence the compound’s pharmacological activity?

Methodological Answer:

Piperazine derivatives are known to modulate pharmacokinetic properties and target binding. highlights thieno[3,2-d]pyrimidine analogs with piperazine groups as potent PI3K inhibitors (e.g., GDC-0941), where the substituent enhances solubility and kinase selectivity . To evaluate its role:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified piperazine groups (e.g., methylpiperazine, fluorophenylpiperazine) and compare IC50 values in enzyme assays .

- Molecular Docking: Map piperazine interactions with PI3Kα’s ATP-binding pocket to identify critical hydrogen bonds or hydrophobic contacts .

- In Vivo Profiling: Assess bioavailability and brain penetration in rodent models, as piperazine can improve blood-brain barrier permeability .

Advanced: What strategies can resolve discrepancies in biological activity data across different assays?

Methodological Answer:

Contradictory activity data often arise from assay variability or compound stability issues. and suggest the following approaches:

- Assay Standardization: Use validated cell lines (e.g., HCT-116 for cytotoxicity) and control compounds (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

- Stability Testing: Monitor compound degradation in DMSO stock solutions via LC-MS; adjust storage conditions (e.g., -80°C under nitrogen) to prevent oxidation .

- Meta-Analysis: Apply statistical models (e.g., mixed-effects regression) to aggregate data from multiple studies, accounting for variables like cell passage number or serum concentration .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

Stability is critical for reproducible research. and recommend:

- Storage Conditions: Store lyophilized solids at -20°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

- Purity Checks: Regularly analyze samples via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

- Moisture Control: Use desiccants in storage containers, as hygroscopic compounds (e.g., piperazine derivatives) may hydrolyze in humid environments .

Advanced: How can computational methods enhance the design of this compound analogs?

Methodological Answer:

and demonstrate the use of in silico tools for scaffold optimization:

- Quantum Mechanics (QM): Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., methoxy group substitution) .

- ADMET Prediction: Use software like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) early in design .

- Dynamics Simulations: Perform molecular dynamics (MD) to assess target binding stability over time, identifying residues critical for sustained inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.